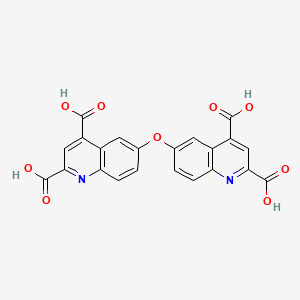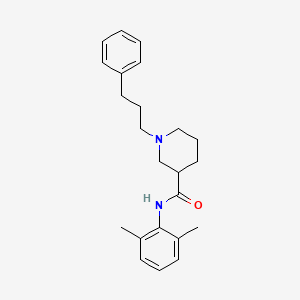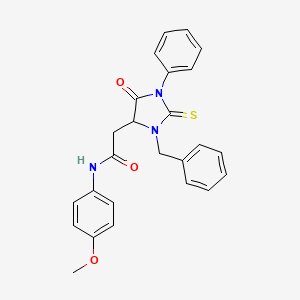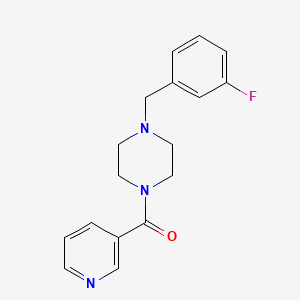![molecular formula C17H17ClN2O3 B4936211 N-[2-(4-chlorophenyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide](/img/structure/B4936211.png)
N-[2-(4-chlorophenyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-chlorophenyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide, also known as CEC, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic uses. CEC belongs to the class of compounds known as benzamides and has been studied for its ability to modulate various biological processes.
作用機序
N-[2-(4-chlorophenyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide exerts its biological effects by binding to specific receptors in the body. The exact mechanism of action of N-[2-(4-chlorophenyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide is not fully understood, but it is believed to modulate various signaling pathways involved in cell growth, proliferation, and apoptosis.
Biochemical and Physiological Effects:
N-[2-(4-chlorophenyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that N-[2-(4-chlorophenyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide can induce apoptosis, inhibit cell proliferation, and modulate the immune response. In vivo studies have shown that N-[2-(4-chlorophenyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide can inhibit tumor growth, improve cognitive function, and reduce inflammation.
実験室実験の利点と制限
One of the advantages of using N-[2-(4-chlorophenyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide in lab experiments is its high purity and yield. This allows for accurate and reproducible results. However, one limitation of using N-[2-(4-chlorophenyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N-[2-(4-chlorophenyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide. One area of interest is the development of N-[2-(4-chlorophenyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide-based therapies for cancer and neurodegenerative diseases. Another area of interest is the exploration of the potential of N-[2-(4-chlorophenyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide as a modulator of the immune response. Additionally, further studies are needed to fully understand the mechanism of action of N-[2-(4-chlorophenyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide and its potential side effects.
In conclusion, N-[2-(4-chlorophenyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide is a synthetic compound that has shown potential for use in various fields of scientific research. Its ability to modulate various biological processes makes it a promising candidate for the development of new therapies. Further research is needed to fully understand the mechanism of action of N-[2-(4-chlorophenyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide and its potential therapeutic uses.
合成法
The synthesis of N-[2-(4-chlorophenyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide involves several steps, including the reaction of 4-chloroacetophenone with 3-methoxybenzaldehyde to form the intermediate compound, followed by reaction with ethylenediamine to form the final product. The synthesis of N-[2-(4-chlorophenyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide has been optimized to yield high purity and yield.
科学的研究の応用
N-[2-(4-chlorophenyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide has been studied for its potential therapeutic uses in various fields such as cancer research, neuroscience, and immunology. In cancer research, N-[2-(4-chlorophenyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroscience, N-[2-(4-chlorophenyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, N-[2-(4-chlorophenyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide has been shown to modulate the immune response by regulating the production of cytokines.
特性
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-N'-(3-methoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-23-15-4-2-3-14(11-15)20-17(22)16(21)19-10-9-12-5-7-13(18)8-6-12/h2-8,11H,9-10H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTKVSXHRUVVTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6848478 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4936133.png)
![1-(3-furoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4936137.png)
![1-[4-(4-isopropylphenoxy)butyl]piperidine](/img/structure/B4936138.png)
![methyl 4-[(2-methoxy-4-propionylphenoxy)methyl]benzoate](/img/structure/B4936139.png)
![1-(2-methoxyphenyl)-4-{[5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]carbonyl}piperazine](/img/structure/B4936145.png)
amino]benzoyl}-4-piperidinecarboxamide](/img/structure/B4936147.png)

![1-[1-(2-methoxyethyl)-4-piperidinyl]-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-N-(4-pyridinylmethyl)methanamine](/img/structure/B4936176.png)


![N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4936200.png)

![2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B4936226.png)
